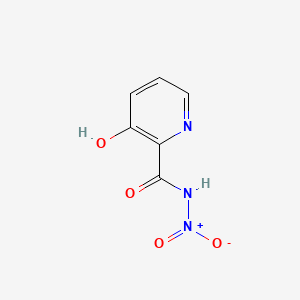

3-Hydroxy-N-nitropyridine-2-carboxamide

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. acs.orgpharmtech.com Structurally resembling benzene (B151609) with one methine group replaced by nitrogen, this scaffold is endowed with unique properties, including basicity and polarity, that make it a "privileged scaffold" in drug discovery. pharmtech.comacs.org The nitrogen atom's non-bonding electron pair can participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drug molecules. pharmtech.com

The versatility of the pyridine nucleus allows for easy functionalization, enabling the creation of diverse chemical libraries for screening against various diseases. wikipedia.org Consequently, pyridine scaffolds are integral components in thousands of existing drug candidates and numerous FDA-approved pharmaceuticals. acs.orgacs.orgresearchgate.net Their applications span a wide therapeutic spectrum, including anticancer, antiviral, and central nervous system-acting agents. acs.orgresearchgate.netnih.govnih.gov The pyridine ring is also found in essential natural products, such as vitamins (niacin, pyridoxine) and coenzymes (NAD, NADP), highlighting its fundamental role in biological systems. acs.orgwikipedia.orgresearchgate.net

Table 1: Examples of Commercially Available Drugs Containing the Pyridine Scaffold This table is generated based on available data and is not exhaustive.

| Drug Name | Therapeutic Class |

| Isoniazid | Antituberculosis |

| Omeprazole | Proton-Pump Inhibitor |

| Atazanavir | Antiviral (HIV) |

| Imatinib | Anticancer |

| Piroxicam | Anti-inflammatory |

| Nicotinamide | Vitamin B3 Supplement |

Overview of Hydroxypyridine and Pyridine Carboxamide Functionalities in Chemical Systems

The introduction of hydroxyl (-OH) and carboxamide (-CONH₂) groups onto the pyridine scaffold further enhances its chemical utility and potential for specific interactions.

Hydroxypyridine Functionality: 3-Hydroxypyridine (B118123), a key intermediate in organic synthesis, serves as a fundamental building block for pharmaceuticals and agrochemicals. researchgate.netnih.gov The hydroxyl group is a hydrogen bond donor and acceptor, influencing the molecule's solubility and ability to interact with biological targets. nih.gov It can be found as a structural component in various complex molecules and is known to exist in tautomeric forms, which can be crucial for its reactivity and binding properties. usp.org

Pyridine Carboxamide Functionality: Pyridine carboxamides are recognized for their significant role in coordination chemistry, acting as effective chelating ligands for a variety of metal ions. The amide group, combined with the pyridine nitrogen, can form stable complexes with metals like copper, zinc, and others. This property is leveraged in the design of catalysts, materials with specific magnetic or luminescent properties, and metalloenzyme inhibitors. In medicinal chemistry, the carboxamide group is a common feature in drug molecules, valued for its metabolic stability and ability to form strong hydrogen bonds, contributing to drug-receptor binding affinity.

The N-Nitro Amide Moiety: Academic Relevance and Chemical Characteristics

The N-nitro amide (or nitroamide, -NH-NO₂) functional group is a less common but highly significant moiety, primarily explored in the field of energetic materials. It is structurally distinct from the more widely studied N-nitrosamide (-NH-N=O) group.

N-nitroamides are characterized by the attachment of a nitro group (-NO₂) to the nitrogen atom of an amide. This functional group is strongly electron-withdrawing and contributes significantly to the energy content of a molecule. The academic relevance of N-nitroamides is largely driven by the pursuit of high-performance, stable energetic materials. The incorporation of N-nitroamino groups into heterocyclic scaffolds is a strategy used to develop compounds with high density and excellent detonation properties, sometimes exceeding those of established materials like HMX and RDX. wikipedia.orgresearchgate.net

From a chemical characteristics standpoint, N-nitroamides are known for their high energy of formation. Their stability can be a concern, though modern strategies in materials chemistry aim to balance energetic performance with thermal and mechanical stability. researchgate.net The synthesis of N-nitroamides typically involves the nitration of a primary amide or a related precursor under specific conditions. Research in this area focuses on developing safer and more efficient synthetic routes to these high-energy compounds.

Table 2: Comparison of Related Nitrogen-Oxygen Functional Groups This table provides a simplified comparison of key characteristics.

| Functional Group | General Structure | Key Characteristics | Primary Research Area |

| N-Nitro Amide | R-CO-NH-NO₂ | High energy, electron-withdrawing | Energetic Materials |

| N-Nitrosamide | R-CO-NH-N=O | Chemically reactive, metabolically unstable | Toxicology, Organic Synthesis |

| Nitro Compound | R-NO₂ | Electron-withdrawing, pharmacophore | Medicinal Chemistry, Explosives |

Contextualizing 3-Hydroxy-N-nitropyridine-2-carboxamide within Advanced Heterocyclic Chemistry Research

The structure of 3-Hydroxy-N-nitropyridine-2-carboxamide places it uniquely within advanced heterocyclic chemistry, bridging disparate fields. The synthesis of such a multi-functionalized pyridine derivative represents a significant chemical challenge, requiring careful control of regioselectivity and functional group compatibility.

Research on the synthesis of related, highly substituted pyridines, such as 3-hydroxy-2-nitropyridine (B88870), often involves multi-step processes starting from simpler pyridine precursors. The nitration of a 3-hydroxypyridine ring, for instance, requires specific reagents to control the position of the incoming nitro group. The subsequent formation of an N-nitro amide from a primary carboxamide would add another layer of synthetic complexity.

The academic interest in this specific molecule would stem from its hybrid nature. The 3-hydroxypyridine-2-carboxamide portion is a known metal-chelating scaffold and a common pharmacophore in drug design. The addition of the N-nitro amide group introduces the high-energy characteristics typically associated with materials science. Therefore, research on this compound could explore novel applications, such as energetic coordination polymers or bioactive compounds whose mechanism is modulated by the highly electrophilic nature of the N-nitro amide group.

Academic Research Gaps and Future Directions for 3-Hydroxy-N-nitropyridine-2-carboxamide

The most significant academic research gap concerning 3-Hydroxy-N-nitropyridine-2-carboxamide is the profound lack of published literature detailing its synthesis, characterization, or application. While a commercial supplier lists a CAS number for the compound, no corresponding research articles or detailed experimental data appear to be publicly available.

This scarcity of information defines the future directions for research:

Development of a Synthetic Pathway: The primary and most immediate research goal would be to establish a reliable and well-characterized synthetic route to 3-Hydroxy-N-nitropyridine-2-carboxamide. This would likely involve a multi-step process starting from 3-hydroxypyridine or a related picolinamide (B142947) derivative.

Physicochemical Characterization: Once synthesized, a thorough characterization of the compound's properties is essential. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry), X-ray crystallography to determine its solid-state structure, and thermal analysis (DSC/TGA) to assess its stability, particularly given the presence of the energetic N-nitro amide group.

Exploration of Coordination Chemistry: Given the chelating potential of the 3-hydroxy-2-carboxamide scaffold, a logical next step would be to investigate its coordination chemistry with various metal ions. The resulting complexes could be studied for unique structural, magnetic, or electronic properties.

Computational and Energetic Material Studies: The N-nitro amide moiety suggests potential as an energetic material. Future research could involve computational modeling to predict its energetic performance (e.g., detonation velocity, pressure) and experimental testing to determine its sensitivity and energy output.

Biological Screening: Despite the energetic nature of the N-nitro amide, the core pyridine scaffold is a well-established pharmacophore. It would be of academic interest to screen the compound for biological activity in various assays to see how the N-nitro amide group influences cytotoxicity, enzyme inhibition, or antimicrobial properties compared to simpler analogues.

Structure

3D Structure

Properties

CAS No. |

3920-61-4 |

|---|---|

Molecular Formula |

C6H5N3O4 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

3-hydroxy-N-nitropyridine-2-carboxamide |

InChI |

InChI=1S/C6H5N3O4/c10-4-2-1-3-7-5(4)6(11)8-9(12)13/h1-3,10H,(H,8,11) |

InChI Key |

LOVYOAUMMLYBON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy N Nitropyridine 2 Carboxamide

Strategic Approaches to the 3-Hydroxypyridine-2-carboxamide Core Synthesis

De Novo Pyridine (B92270) Ring Formation Strategies

De novo strategies offer the advantage of constructing a highly substituted pyridine ring in a controlled manner, often from readily available acyclic starting materials. One such advanced method involves a palladium-catalyzed "anti-Wacker"-type cyclization. This approach allows for the preparation of polysubstituted 3-hydroxypyridines from components like amino acids, propargyl alcohols, and arylboronic acids. mdpi.com The key steps in this process include the anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, followed by oxidation of the resulting tetrahydropyridine (B1245486) intermediate, and finally an elimination step to yield the aromatic 3-hydroxypyridine (B118123) core. mdpi.com

Another notable de novo synthesis involves the thermally induced cyclization of geminal diazides. This method provides a rapid and efficient route to highly substituted 3-hydroxypyridines under reagent-free conditions, starting from β-ketoesters that contain an olefinic moiety. nih.gov

| De Novo Strategy | Key Precursors | Key Transformations | Reference |

| "Anti-Wacker"-Type Cyclization | Amino acids, propargyl alcohols, arylboronic acids | Pd(0)-catalyzed arylative cyclization, Oxidation, Elimination | mdpi.com |

| Thermolysis of Geminal Diazides | β-ketoesters with an olefin moiety | Thermally induced cyclization | nih.gov |

Functionalization of Pre-formed Pyridine Derivatives

Alternatively, the target scaffold can be synthesized by introducing the required functional groups onto a pre-existing pyridine ring. This is a more common approach and involves sequential reactions to install the hydroxyl group at the C3 position and the carboxamide group at the C2 position.

The introduction of a hydroxyl group at the C3 position of the pyridine ring is a challenging transformation due to the electronic properties of the heterocycle. However, several methods have been developed to achieve this regioselectivity.

A modern and efficient method for the C3 hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.govnih.govacs.org This metal-free transformation is noted for its operational simplicity and compatibility with a diverse range of functional groups. nih.govnih.govacs.org The reaction proceeds by irradiating the pyridine N-oxide, which leads to the formation of an oxaziridine (B8769555) intermediate. This intermediate can then rearrange and, upon acid-promoted ring opening, yield the C3-hydroxylated pyridine. nih.gov

Table 1: Scope of Photochemical C3-Hydroxylation of Pyridine N-Oxides

| Pyridine N-Oxide Substrate | Product (C3-Hydroxy Pyridine) | Yield (%) |

|---|---|---|

| Pyridine N-oxide | 3-Hydroxypyridine | 75 |

| 4-Methylpyridine N-oxide | 3-Hydroxy-4-methylpyridine | 80 |

| 4-Chloropyridine N-oxide | 3-Hydroxy-4-chloropyridine | 72 |

| 2-Phenylpyridine N-oxide | 3-Hydroxy-2-phenylpyridine | 65 |

Data synthesized from representative examples in the literature. nih.gov

A classic method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of an amino group, followed by hydrolysis of the resulting diazonium salt. This sequence can be applied to the synthesis of 3-hydroxypyridines starting from 3-aminopyridines. The process involves the anhydrous diazotization of a 3-aminopyridine (B143674) derivative to form a pyridine-3-diazonium salt intermediate. This intermediate is then reacted with water to produce the desired 3-hydroxypyridine. google.com While effective, this method requires careful control of reaction conditions due to the potential instability of the diazonium salt. A patent describes the synthesis of 2-chloro-3-hydroxypyridine (B146414) by reacting 3-amino-2-chloropyridine (B31603) with a nitrite (B80452) in the presence of acid. google.com

The introduction of a carboxamide group at the C2 position of the pyridine ring is a crucial step in the synthesis of the target molecule's core structure. This transformation can be achieved through several synthetic routes. A common method involves the amidation of a pyridine-2-carboxylic acid derivative. For instance, pyridine-2,6-dicarboxylic acid can be converted to its corresponding dicarbonyl dichloride, which then reacts with an appropriate amine to form the dicarboxamide. rsc.org In the context of the target molecule, a monosubstituted pyridine-2-carboxylic acid would be the starting material. The carboxylic acid can be activated, for example, by conversion to an acid chloride or by using coupling agents, to facilitate the reaction with ammonia (B1221849) or a protected amine to yield the primary carboxamide. The synthesis of various N-(pyridine-2-carbonyl)pyridine-2-carboxamides has been reported, demonstrating the feasibility of forming the amide bond at the C2 position. nih.gov

Formation of the Pyridine-2-carboxamide Moiety

Acyl Chloride Condensation with Amines

The formation of the carboxamide linkage in pyridine-2-carboxamides can be efficiently achieved through the condensation of a pyridine-2-carbonyl chloride derivative with an appropriate amine. This method, often referred to as the Schotten-Baumann reaction, is a widely used and robust technique for amide bond formation. fishersci.co.ukchemguide.co.uk

The process begins with the conversion of the parent carboxylic acid, in this case, 3-hydroxypyridine-2-carboxylic acid, into its more reactive acyl chloride derivative. This activation is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting 3-hydroxypyridine-2-carbonyl chloride is a highly electrophilic species.

This activated intermediate then readily reacts with an amine. For the synthesis of the primary carboxamide required for the target molecule, ammonia would be the amine of choice. The reaction is typically carried out in an aprotic solvent, and a base, such as a tertiary amine (e.g., triethylamine) or pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. fishersci.co.ukchemguide.co.uk

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond. chemguide.co.uk

Table 1: Typical Conditions for Acyl Chloride Condensation with Amines

| Parameter | Condition | Source |

|---|---|---|

| Activating Reagent | Thionyl chloride (SOCl₂), Oxalyl chloride | fishersci.co.uk |

| Amine Source | Ammonia, Primary or Secondary Amines | chemguide.co.uk |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Ethyl acetate | fishersci.co.uk |

| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIEA) | fishersci.co.uk |

| Temperature | 0°C to Room Temperature | fishersci.co.uk |

Direct Amidation and Related Coupling Reactions

Direct amidation offers an alternative route that avoids the preparation of an acyl chloride intermediate. This approach involves the reaction of a carboxylic acid directly with an amine. However, a significant challenge is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium (B1175870) carboxylate salt. libretexts.orgsci-hub.se

To overcome this, the reaction is often carried out at high temperatures (above 100-160°C) to drive off the water formed and shift the equilibrium towards the amide product. libretexts.orgmdpi.com Another strategy involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used. The carboxylic acid adds to the DCC, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. libretexts.org

Boron-based reagents, such as boric acid or various boronic acids, have also been developed as effective catalysts for direct amidation, promoting the reaction under milder conditions by facilitating the dehydration process. sci-hub.se

Table 2: Methods for Direct Amidation

| Method | Reagents/Conditions | Key Feature | Source |

|---|---|---|---|

| Thermal Condensation | Heat (>160°C), often with water removal (e.g., Dean-Stark) | Reagent-free but requires high temperatures. | mdpi.com |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) or similar reagents | Forms a reactive intermediate, widely used in peptide synthesis. | libretexts.org |

| Boron-Mediated | Boric acid, Boronic acids, B(OCH₂CF₃)₃ | Catalyzes dehydration under milder conditions. | sci-hub.se |

N-Nitration Chemistry for the Carboxamide Functionality

The introduction of a nitro group onto the nitrogen atom of the carboxamide functionality (N-nitration) is the key step to form the final product, 3-Hydroxy-N-nitropyridine-2-carboxamide. This transformation converts an amide into a nitramide. The synthesis of primary nitramines often requires a multi-step approach because direct exposure of an amine or primary amide to strong nitrating agents can be problematic. researchgate.net

Reagents and Reaction Conditions for N-Nitration of Amides

A variety of reagents can be employed for the N-nitration of amides, with the choice often depending on the substrate's sensitivity. While traditional mixed acid (a combination of concentrated nitric and sulfuric acids) is a powerful nitrating agent, it can be too harsh for some substrates and may lead to side reactions or decomposition. researchgate.netwikipedia.org

Milder, more selective N-nitrating agents are often preferred. Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorophosphate (B91526) (NO₂PF₆), are effective reagents that can perform nitration under aprotic conditions, often in solvents like dichloromethane or acetonitrile. core.ac.uk Another approach involves using organic transfer reagents, such as N-nitroimidazoles or nitropyridazine reagents, which can transfer the nitro group under neutral or basic conditions. core.ac.uk Acetyl nitrate (B79036), generated from nitric acid and acetic anhydride, is another commonly used reagent. wikipedia.org

Table 3: Common Reagents for N-Nitration of Amides

| Reagent | Typical Conditions | Advantages/Disadvantages | Source |

|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | Low temperatures (e.g., 0°C) | Powerful, but can be harsh and non-selective. | wikipedia.org |

| Nitronium Salts (e.g., NO₂BF₄) | Aprotic solvents (DCM, MeCN) | Milder, good for acid-sensitive substrates. | core.ac.uk |

| Acetyl Nitrate (HNO₃/Ac₂O) | Varies, often used for amines | Alternative to mixed acid, avoids strong sulfuric acid. | wikipedia.org |

| N-Nitro Heterocycles | Organic solvents | Transfer reagents, can be used under mild conditions. | core.ac.uk |

Regioselectivity and Stereoselectivity in N-Nitration

For the synthesis of 3-Hydroxy-N-nitropyridine-2-carboxamide, regioselectivity is a critical consideration. The substrate, 3-hydroxypyridine-2-carboxamide, has multiple potential sites for electrophilic attack: the amide nitrogen (N-nitration) and the pyridine ring carbons (C-nitration).

The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution. However, the hydroxyl group at the 3-position is a strong activating, ortho-, para-director. wikipedia.org This means that under typical nitrating conditions, there is a significant risk of nitration occurring on the pyridine ring, specifically at the 2-, 4-, or 6-positions. osi.lv Research on the nitration of 3-hydroxypyridine has shown that products like 3-hydroxy-2-nitropyridine (B88870) are readily formed. osi.lvguidechem.com

Therefore, achieving selective N-nitration over C-nitration requires careful selection of reagents and conditions that favor attack on the amide nitrogen. Conditions that minimize the generation of a highly reactive nitronium ion in a strongly acidic medium might favor N-nitration. Stereoselectivity is not a factor in this particular reaction as no new chiral centers are formed.

Optimization of N-Nitration Yields and Purity

Optimizing the yield and purity of the N-nitration reaction involves systematically adjusting various parameters to favor the desired product while minimizing side reactions, such as C-nitration and decomposition. Drawing parallels from studies on similar heterocyclic compounds, several factors are key. researchgate.netuns.ac.id

The ratio of the substrate to the nitrating agent is crucial. Using a slight excess of the nitrating agent can help drive the reaction to completion, but a large excess may increase the likelihood of side reactions. The choice of solvent and its volume can also impact the reaction's success. uns.ac.id

Temperature control is paramount. Nitration reactions are typically exothermic, and maintaining a low temperature (e.g., with an ice bath) is often necessary to control the reaction rate and prevent unwanted byproducts. researchgate.net Finally, the method of product isolation and purification, such as precipitation by adjusting pH or chromatography, is essential for obtaining a high-purity final product. uns.ac.idgoogle.com

Table 4: Parameters for Optimization of Nitration Reactions

| Parameter | Focus Area | Desired Outcome | Source |

|---|---|---|---|

| Reagent Ratio | Substrate : Nitrating Agent | Ensure complete conversion without promoting side reactions. | uns.ac.id |

| Temperature | Reaction and Precipitation | Control reaction rate, prevent decomposition, and maximize product recovery. | researchgate.netuns.ac.id |

| Solvent/Acid Volume | Per gram of substrate | Ensure proper dissolution and reaction medium. | uns.ac.id |

| Work-up Procedure | pH adjustment, Extraction | Isolate the product effectively from the reaction mixture. | google.com |

Integrated Synthetic Pathways for 3-Hydroxy-N-nitropyridine-2-carboxamide

Based on the preceding chemical transformations, a plausible integrated synthetic pathway for 3-Hydroxy-N-nitropyridine-2-carboxamide can be proposed. This pathway would consist of two primary stages: amide formation followed by N-nitration.

Stage 1: Synthesis of 3-Hydroxypyridine-2-carboxamide

The synthesis would commence with 3-hydroxypyridine-2-carboxylic acid. This starting material would be converted to the primary amide, 3-hydroxypyridine-2-carboxamide. This could be achieved via two main routes:

Acyl Chloride Route: The carboxylic acid is first activated by converting it to 3-hydroxypyridine-2-carbonyl chloride using a reagent like thionyl chloride. This reactive intermediate is then treated with ammonia to form the desired amide.

Direct Amidation Route: The carboxylic acid is reacted directly with an ammonia source in the presence of a coupling agent (e.g., DCC) or under thermal conditions to facilitate dehydration and form the amide bond.

Stage 2: N-Nitration of 3-Hydroxypyridine-2-carboxamide

The intermediate amide from Stage 1 would then undergo selective N-nitration. This is the most challenging step due to the potential for competitive C-nitration on the activated pyridine ring. The reaction would need to be performed under carefully controlled conditions using a nitrating agent that favors attack on the amide nitrogen. A reagent such as nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent at low temperatures might provide the required selectivity to yield the final product, 3-Hydroxy-N-nitropyridine-2-carboxamide.

Convergent and Divergent Synthetic Approaches

The synthesis of 3-Hydroxy-N-nitropyridine-2-carboxamide can be envisioned through both convergent and divergent strategies, allowing for flexibility in precursor availability and the desired molecular complexity.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of final products. For 3-Hydroxy-N-nitropyridine-2-carboxamide, a suitable starting point could be 3-hydroxypyridine. This precursor could undergo N-nitration first, followed by carboxylation at the 2-position and subsequent amidation. Alternatively, carboxylation and amidation could precede the N-nitration step. This approach is advantageous for creating a library of related compounds by branching off at different points in the synthetic sequence. The synthesis of 3-hydroxypyridine itself can be achieved through various methods, including the hydrolysis of 3-pyridinesulfonic acid or from furfurylamine. chemicalbook.comgoogle.com

| Synthetic Strategy | Description | Key Intermediates |

| Convergent | Independent synthesis of key fragments followed by their coupling. | 3-Hydroxypyridine-2-carboxamide, N-nitrating agent. |

| Divergent | Elaboration of a common intermediate into various final products. | 3-Hydroxypyridine, N-nitro-3-hydroxypyridine. |

One-Pot Synthesis Strategies

A one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offers advantages in terms of efficiency and reduced waste. A hypothetical one-pot synthesis of 3-Hydroxy-N-nitropyridine-2-carboxamide could commence with a suitable pyridine precursor. For instance, starting with 3-hydroxypyridine-2-carboxylic acid, a sequence involving in-situ activation of the carboxylic acid, followed by amidation and subsequent N-nitration in a single reaction vessel could be explored. The choice of reagents and reaction conditions would be critical to ensure compatibility between the different transformations. While challenging, a successful one-pot strategy would significantly streamline the synthesis of this complex molecule.

Multi-Step Functionalization Sequences

A multi-step approach allows for the systematic construction of 3-Hydroxy-N-nitropyridine-2-carboxamide from simpler, readily available starting materials. A logical sequence could begin with the functionalization of a basic pyridine ring.

Introduction of the Hydroxyl Group: One common method to introduce a hydroxyl group at the 3-position of a pyridine ring is through the diazotization of 3-aminopyridine, followed by hydrolysis. Alternatively, methods starting from furan (B31954) derivatives can also yield 3-hydroxypyridines. chemicalbook.com

Introduction of the Carboxamide Group: The carboxamide group at the 2-position can be introduced by various means. One route involves the metalation of the pyridine ring at the 2-position, followed by quenching with carbon dioxide to give the carboxylic acid, which can then be converted to the amide. nih.govresearchgate.net Alternatively, a cyano group can be introduced and subsequently hydrolyzed to the amide.

N-Nitration: The final step would be the N-nitration of the pyridine nitrogen. This is typically achieved using a nitrating agent such as nitronium tetrafluoroborate. acs.org The reaction of pyridine compounds with dinitrogen pentoxide can also lead to the formation of N-nitropyridinium ions. researchgate.net

The order of these steps can be varied depending on the reactivity of the intermediates and the directing effects of the existing functional groups.

Derivatization Chemistry of 3-Hydroxy-N-nitropyridine-2-carboxamide Analogues

The presence of multiple functional groups on the 3-Hydroxy-N-nitropyridine-2-carboxamide scaffold provides numerous opportunities for derivatization, allowing for the fine-tuning of its chemical and physical properties.

Substituent Effects on Reactivity and Selectivity

The reactivity of the pyridine ring in 3-Hydroxy-N-nitropyridine-2-carboxamide is significantly influenced by its substituents.

Hydroxy Group (-OH): As an electron-donating group, the hydroxyl group at the 3-position would activate the pyridine ring towards electrophilic substitution, directing incoming electrophiles primarily to the 2- and 6-positions. rsc.org

Carboxamide Group (-CONH2): The carboxamide group at the 2-position is generally considered an electron-withdrawing group, which would deactivate the ring towards electrophilic attack.

N-Nitro Group (-NO2): The N-nitro group is a strong electron-withdrawing group, significantly deactivating the pyridine ring towards electrophilic substitution and activating it towards nucleophilic attack, particularly at the 2- and 4-positions. nih.gov

| Substituent | Electronic Effect | Influence on Reactivity |

| 3-Hydroxy | Electron-donating | Activates towards electrophilic substitution. |

| 2-Carboxamide | Electron-withdrawing | Deactivates towards electrophilic substitution. |

| N-Nitro | Strongly electron-withdrawing | Deactivates towards electrophilic substitution, activates towards nucleophilic substitution. |

Functional Group Transformations on the Pyridine Ring

The existing functional groups on the pyridine ring can be chemically modified to generate a range of analogues.

O-Alkylation/Acylation of the Hydroxyl Group: The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This can be used to protect the hydroxyl group or to introduce new functionalities.

Modification of the Carboxamide Group: The carboxamide can be hydrolyzed to the corresponding carboxylic acid or dehydrated to a nitrile. The amide nitrogen can also be further substituted. The synthesis of amides from pyridine-2-carboxylic acid is a well-established process. nih.govresearchgate.netscribd.com

Reactions Involving the N-Nitro Group (e.g., Reduction, Denitration)

The N-nitro group is a key functional handle for further transformations.

Reduction: The N-nitro group can be reduced to an N-amino group. This transformation opens up a new set of derivatization possibilities, as N-aminopyridinium salts are versatile synthetic intermediates. nih.govrsc.org The reduction of nitropyridines to aminopyridines is a common reaction, often carried out using reducing agents like iron in acidic media. semanticscholar.orgresearchgate.net

Denitration: The removal of the N-nitro group, or denitration, would regenerate the parent 3-hydroxypyridine-2-carboxamide. This can be useful as a protecting group strategy or if the parent pyridine is the desired final product. Denitration of N-nitroso compounds can be achieved under various conditions, for example, using sulfamic acid or by reaction with ketones or aldehydes in the presence of a strong acid. google.comgoogle.com While these methods are for N-nitroso compounds, similar principles might be applicable to N-nitro compounds.

Elaboration of the Carboxamide Side Chain

The carboxamide moiety at the 2-position of the pyridine ring is a key site for structural modification. Its chemical behavior is influenced by the electronic properties of the substituted pyridine ring. Based on established organic chemistry principles and reactions of analogous pyridine carboxamides, several transformations can be envisaged for the elaboration of this side chain.

Hydrolysis to Carboxylic Acid:

The carboxamide can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-2-nitropyridine-2-carboxylic acid, under acidic or basic conditions. This transformation is a common step in the synthesis of more complex derivatives, as the carboxylic acid can then be converted to esters, acid chlorides, or other functional groups.

Reduction to Amine:

The carboxamide can be reduced to an aminomethyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. rsc.org The resulting 2-(aminomethyl)-3-hydroxy-nitropyridine would be a valuable intermediate for the introduction of new substituents via reactions of the primary amine.

Dehydration to Nitrile:

Primary amides can be dehydrated to form nitriles. orgoreview.comresearchgate.netrsc.org This reaction is typically carried out using dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). orgoreview.comresearchgate.net The resulting 3-hydroxy-2-nitropyridine-2-carbonitrile would offer a different avenue for further functionalization.

N-Substitution Reactions:

The nitrogen atom of the carboxamide can be substituted to form N-alkyl or N-aryl derivatives. This can be achieved through various methods, including alkylation with alkyl halides in the presence of a base. Such modifications can significantly alter the biological and physical properties of the molecule.

Illustrative Transformations of the Carboxamide Side Chain

The following table summarizes potential chemical transformations of the carboxamide side chain of 3-Hydroxy-N-nitropyridine-2-carboxamide, based on the reactivity of similar compounds.

| Transformation | Reagents and Conditions | Product | Potential Subsequent Reactions |

| Hydrolysis | Aq. HCl, heat or Aq. NaOH, heat | 3-Hydroxy-2-nitropyridine-2-carboxylic acid | Esterification, amide coupling, conversion to acid chloride |

| Reduction | LiAlH₄ in THF, then H₂O workup | 2-(Aminomethyl)-3-hydroxy-nitropyridine | Acylation, alkylation, Schiff base formation |

| Dehydration | P₂O₅, heat or POCl₃, pyridine | 3-Hydroxy-2-nitropyridine-2-carbonitrile | Hydrolysis, reduction to amine, cycloadditions |

| N-Alkylation | Alkyl halide, NaH in DMF | N-Alkyl-3-hydroxy-N-nitropyridine-2-carboxamide | Further functionalization of the alkyl group |

Detailed Research Findings on Analogous Systems:

Research on related pyridine carboxamides provides a foundation for predicting the reactivity of 3-Hydroxy-N-nitropyridine-2-carboxamide. For instance, the synthesis of various N-substituted 5-nitronicotinamides has been reported, demonstrating the feasibility of modifying the carboxamide nitrogen. researchgate.net Additionally, studies on the reduction of pyridine carboxamides have shown that these functional groups can be converted to the corresponding methylpyridines using reagents like samarium diiodide in the presence of water, although this particular reaction reduces the carbonyl group completely. clockss.org The hydrolysis of pyridine nitriles to pyridine carboxamides is a well-established industrial process, highlighting the stability of the amide under certain conditions and its role as a synthetic intermediate. google.com

The following table presents a hypothetical research data set for the elaboration of a generic pyridine-2-carboxamide, which can be considered analogous to the target compound.

| Entry | Starting Material | Reaction | Reagent | Yield (%) |

| 1 | Pyridine-2-carboxamide | Hydrolysis | 6M HCl, 100°C, 12h | 95 |

| 2 | Pyridine-2-carboxamide | Reduction | LiAlH₄, THF, 0°C to rt, 4h | 85 |

| 3 | Pyridine-2-carboxamide | Dehydration | POCl₃, Pyridine, 110°C, 2h | 78 |

| 4 | Pyridine-2-carboxamide | N-Benzylation | Benzyl bromide, NaH, DMF, rt, 6h | 92 |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Pyridine (B92270) Nitration and Hydroxylation

The functionalization of the pyridine ring is notoriously challenging due to its electron-deficient nature. The nitrogen heteroatom reduces the ring's electron density and is readily protonated under acidic conditions, which further deactivates the ring towards electrophilic attack. researchgate.netchemicalforums.com

The classical method for nitrating aromatic compounds is through electrophilic aromatic substitution (EAS) using a mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid". masterorganicchemistry.comunacademy.com The key reactive species in this process is the nitronium ion (NO₂⁺), a potent electrophile. quora.com Its formation proceeds through the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule.

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the π-electron system of an aromatic ring. masterorganicchemistry.com However, in the case of pyridine, this reaction is exceptionally slow. The lone pair of electrons on the pyridine nitrogen acts as a base, and in the strongly acidic conditions required for nitronium ion formation, it is protonated to form the pyridinium (B92312) ion. This positively charged species is heavily deactivated towards attack by the electrophilic nitronium ion.

Studies on the nitration of 3-hydroxypyridine (B118123) have shown that the reaction proceeds on the conjugate acid form of the molecule, with substitution occurring at the 2-position. rsc.orgrsc.org The presence of the hydroxyl group can influence the regioselectivity of the reaction.

| Reactant | Nitrating Agent | Conditions | Major Product Position |

| 3-Hydroxypyridine | Mixed Acid (HNO₃/H₂SO₄) | Varies | 2-Nitro |

| 3-Methoxypyridine | Mixed Acid (HNO₃/H₂SO₄) | Varies | 2-Nitro |

This table summarizes the typical outcome of electrophilic nitration on 3-substituted pyridines.

Given the difficulty of direct electrophilic nitration, alternative pathways have been developed. A notable mechanism that avoids the harsh conditions of mixed acid involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent. ntnu.noresearchgate.netrsc.org This initial step forms an N-nitropyridinium salt. This intermediate is not an aromatic nitration product but sets the stage for a subsequent rearrangement.

Upon treatment with a nucleophile, such as bisulfite (HSO₃⁻), the N-nitropyridinium ion is attacked at the 2- or 4-position, forming a dihydropyridine (B1217469) intermediate. ntnu.no This is followed by an intramolecular migration of the nitro group from the nitrogen atom to a carbon atom on the ring. researchgate.net Detailed mechanistic studies, including those on substituted pyridines, support that this rearrangement occurs via a rsc.orgnih.gov sigmatropic shift. ntnu.noresearchgate.netrsc.org The reaction concludes with the elimination of the nucleophile and re-aromatization to yield the 3-nitropyridine (B142982) product. A similar nitro-group migration has also been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents. clockss.org

Mechanism of Nitration via Rearrangement:

Formation of N-nitropyridinium ion: Pyridine + N₂O₅ → N-Nitropyridinium salt

Nucleophilic attack: N-Nitropyridinium + HSO₃⁻ → N-nitro-dihydropyridine intermediate

rsc.orgnih.gov Sigmatropic shift: The NO₂ group migrates from the nitrogen to the C3 position.

Re-aromatization: Elimination of HSO₃⁻ yields 3-nitropyridine.

The introduction of a hydroxyl group at the C3 position of a pyridine ring is a challenging transformation. acs.orgnih.gov One advanced method to achieve this is through the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org

The proposed mechanism begins with the irradiation of a pyridine N-oxide with UV light (typically at 254 nm), which excites the molecule and leads to the formation of a highly strained oxaziridine (B8769555) intermediate. nih.govacs.org This intermediate then undergoes UV-light-induced homolytic cleavage of the N-O bond, generating a diradical species. Subsequent radical recombination forms a dearomatized epoxide intermediate. This unstable intermediate can then rearrange to provide the C3-hydroxylated pyridine product upon an acid-promoted ring-opening. nih.gov This metal-free method is valued for its operational simplicity and its ability to function on molecules with diverse functional groups. nih.govnih.gov

Reaction Mechanisms of N-Nitration of Amides

The synthesis of the target compound, 3-Hydroxy-N-nitropyridine-2-carboxamide, requires the formation of an N-nitroamide (a nitramine). This transformation is distinct from the C-nitration of the aromatic ring discussed previously. The N-nitration of amides can proceed through different mechanistic pathways depending on the reagents and conditions employed.

Electrophilic N-Nitration: This is the more common pathway and is analogous to the electrophilic nitration of aromatic rings. It involves the attack of the nitrogen lone pair of the amide on an electrophilic nitro group source. A common reagent for this is a mixture of nitric acid and acetic anhydride, which is thought to generate acetyl nitrate (B79036) (CH₃COONO₂) as the active nitrating agent. researchgate.net The reaction proceeds via the electrophilic NO₂⁺ species or a related carrier.

Radical N-Nitration: Alternative mechanisms can involve radical species. For instance, electrochemical methods for nitration can proceed through the oxidation of nitrite (B80452) (NO₂⁻) to the nitrogen dioxide radical (NO₂•). nih.gov This radical can then react with the substrate. While more commonly applied to arenes, radical pathways for N-nitration are also plausible under specific conditions, particularly with specialized reagents or electrochemical initiation. nih.govscience.gov

The efficiency and selectivity of N-nitration reactions are highly dependent on the reaction conditions, including the choice of catalysts and solvents.

Catalyst Effects: Various catalysts can be employed to facilitate the N-nitration of amides and related compounds. Metal-based catalysts are often used to promote C-H nitration adjacent to a directing group, and similar principles can apply to N-nitration. For example, silver-catalyzed nitration of aromatic amides using NOBF₄ has been reported. rsc.org Copper catalysts have also been developed for the nitration of anilides and other amides, often using sources like sodium nitrite or tert-butyl nitrite. researchgate.net The catalyst can play a role in activating the substrate or the nitrating agent, and may influence the reaction mechanism (e.g., favoring a radical vs. an electrophilic pathway). sci-hub.se

| Catalyst System | Nitro Source | Substrate Example | Reference |

| Silver (Ag) | NOBF₄ | Aromatic Amides | rsc.org |

| Copper (Cu) | Sodium Nitrite | Amide-oxazolines | researchgate.net |

| Cobalt (Co) | tert-Butyl Nitrite | Indoles | sci-hub.se |

This table provides examples of catalyst systems used in nitration reactions of amides and related compounds.

Reactivity Profiles of the Compound's Functional Groups

The chemical behavior of 3-Hydroxy-N-nitropyridine-2-carboxamide is governed by the interplay of its three principal functional groups: the N-nitro amide, the phenolic hydroxyl group, and the pyridine nitrogen atom. The electronic properties of the pyridine ring, substituted with both an electron-donating hydroxyl group and an electron-withdrawing N-nitro carboxamide group, create a complex reactivity profile.

The N-nitro amide group (-CONH-NO₂) is a highly electron-withdrawing and reactive moiety. Its chemistry is characterized by susceptibility to nucleophilic attack, hydrolysis, and reduction.

Hydrolysis: N-nitro amides can undergo hydrolysis in both acidic and basic solutions. rsc.orglibretexts.org The mechanism in acidic conditions for similar N-nitrobenzamides has been shown to follow an A1 pathway, involving pre-equilibrium O-protonation of the amide carbonyl, followed by rate-determining cleavage. rsc.org In more dilute acid or neutral water, a water-catalyzed hydrolysis mechanism can become dominant. rsc.org Given the electronic nature of the pyridine ring, the hydrolysis of 3-Hydroxy-N-nitropyridine-2-carboxamide would likely proceed to yield 3-hydroxypyridine-2-carboxylic acid and nitrous oxide (via decomposition of the released nitramide, NH₂NO₂). The rate of this hydrolysis is expected to be significantly faster than that of typical unsubstituted amides due to the presence of the strongly electronegative nitro group. libretexts.org

Reduction: The nitro group of the N-nitro amide is susceptible to reduction. The six-electron reduction of a nitro group typically proceeds sequentially through nitroso and N-hydroxylamino intermediates to form the corresponding amine. nih.gov Various reducing agents can effect this transformation. Catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., Fe/HCl) are commonly employed for the reduction of aromatic nitro groups to amines. organic-chemistry.orgwikipedia.org In the case of 3-Hydroxy-N-nitropyridine-2-carboxamide, reduction would likely cleave the N-N bond to yield 3-hydroxypyridine-2-carboxamide. Milder reducing agents might allow for the isolation of intermediate species.

Nucleophilic Acyl Substitution: The carbonyl carbon of the N-nitro amide is highly electrophilic due to the electron-withdrawing effects of both the adjacent pyridine ring and the N-nitro group. This makes it a prime target for nucleophilic acyl substitution. Strong nucleophiles can displace the N-nitroamine group. However, the reaction can be complex, as the N-nitro amide itself can act as a leaving group.

The hydroxyl group at the C3 position of the pyridine ring behaves as a phenolic hydroxyl group, influencing the molecule's acidity and its reactivity toward electrophiles.

Acidity: Phenolic hydroxyl groups are weakly acidic. The pKa of the parent 3-hydroxypyridine is approximately 8.7. nih.gov The presence of the strongly electron-withdrawing N-nitro carboxamide group at the adjacent C2 position is expected to significantly increase the acidity (i.e., lower the pKa) of the hydroxyl proton through inductive effects and resonance stabilization of the corresponding phenoxide anion. This enhanced acidity makes deprotonation by even moderate bases feasible, forming a pyridinolate anion which can then act as a potent nucleophile in subsequent reactions like O-alkylation or O-acylation.

| Compound | pKa (Pyridinium ion) | pKa (Phenolic OH) | Reference |

|---|---|---|---|

| Pyridine | 5.25 | - | wikipedia.org |

| Phenol | - | 9.95 | kyoto-u.ac.jp |

| 3-Hydroxypyridine | 4.79 | 8.75 | |

| 4-Nitrophenol | - | 7.14 | kyoto-u.ac.jp |

| 3-Hydroxy-2-nitropyridine (B88870) (analog) | - | Data Not Available | - |

The nitrogen atom in the pyridine ring retains its basic and nucleophilic character, although this is modulated by the ring substituents. wikipedia.org

Basicity and Protonation: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making it available for protonation. The pKa of the conjugate acid of pyridine (the pyridinium ion) is 5.25. wikipedia.org The electron-donating hydroxyl group at C3 would be expected to slightly increase the basicity of the nitrogen, while the strongly electron-withdrawing N-nitro carboxamide group at C2 would significantly decrease it. Therefore, 3-Hydroxy-N-nitropyridine-2-carboxamide is expected to be a considerably weaker base than pyridine itself. Protonation of the nitrogen atom further deactivates the ring towards electrophilic attack.

N-Alkylation and N-Acylation: As a nucleophile, the pyridine nitrogen can react with electrophiles such as alkyl halides or acyl halides to form N-alkylated or N-acylated pyridinium salts. wikipedia.orgquimicaorganica.org This reaction introduces a positive charge on the nitrogen atom, which dramatically alters the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The rate of N-alkylation would be slower than that of unsubstituted pyridine due to the electronic withdrawing effect of the C2 substituent.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peracids. wikipedia.org This transformation can be useful synthetically, as the N-oxide group alters the electronic properties of the ring, making it more amenable to certain substitution reactions. youtube.com

Kinetic and Thermodynamic Studies of Key Transformations

Kinetics of N-Nitro Amide Hydrolysis: Studies on the hydrolysis of N-nitrobenzamides in aqueous sulfuric acid have determined the reaction mechanisms and activation parameters. rsc.org For N-nitrobenzamide, the acid-catalyzed (A1) pathway is characterized by a specific rate constant, k₀, and an activation energy, Eₐ. In contrast, the neutral water-catalyzed process exhibits different kinetic parameters. These studies utilize the excess acidity method to correlate the reaction rate with the acid concentration, allowing for the determination of parameters like m*, which relates to the transition state activity coefficient behavior. For 3-Hydroxy-N-nitropyridine-2-carboxamide, a similar kinetic profile would be expected, with the rate constants influenced by the electronic effects of the 3-hydroxy group.

Thermodynamics of Protonation: The protonation of the pyridine nitrogen is an equilibrium process characterized by its pKa value. Thermodynamic studies of pyridine protonation show it to be an enthalpically driven process. researchgate.net Theoretical studies using ab initio calculations have been employed to determine the proton affinities of different sites on the pyridine ring, confirming that N-protonation is overwhelmingly favored. nih.gov For 3-Hydroxy-N-nitropyridine-2-carboxamide, the key thermodynamic parameter would be the Gibbs free energy change (ΔG) associated with the deprotonation of the pyridinium ion, which can be calculated from its pKa (ΔG = 2.303 RT pKa).

| Transformation | System Studied | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|---|

| Pyridine Protonation | Pyridine | ΔH⁰ (protonation) | -20.4 kJ/mol | Aqueous, 298 K | researchgate.net |

| Pyridine Protonation | Pyridine | pKa | 5.25 | Aqueous, 298 K | wikipedia.org |

| N-Nitroso Amide Formation | Ethyl N-ethylcarbamate | Brønsted β | 0.34 | Aqueous, 25 °C | |

| N-Nitroso Amide Formation | Ethyl N-ethylcarbamate | Solvent Isotope Effect (kH/kD) | 5.5 | Aqueous, 25 °C |

Kinetics of N-Alkylation: The reaction of pyridines with alkyl halides follows second-order kinetics, being first order in both the pyridine and the alkyl halide. The rate of reaction is sensitive to the steric and electronic nature of both reactants and the polarity of the solvent. Mechanistic studies on the N-alkylation of substituted pyridines have shown that the reaction can proceed via single electron-transfer (SET) processes, particularly with organometallic alkylating agents. nih.gov The rate constant for the N-alkylation of 3-Hydroxy-N-nitropyridine-2-carboxamide would be expected to be lower than that for pyridine due to the deactivating effect of the C2-substituent.

Structural Characterization and Advanced Spectroscopic Analysis

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Vibrational Modes

No experimental or theoretical FT-IR or FT-Raman data for 3-Hydroxy-N-nitropyridine-2-carboxamide is available in the searched scientific literature. This information is essential for identifying characteristic functional groups and assigning specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Molecular Connectivity and Isomeric Purity

Published ¹H, ¹³C, or ¹⁵N NMR spectra for 3-Hydroxy-N-nitropyridine-2-carboxamide could not be located. This data is critical for determining the molecular connectivity, confirming the isomeric purity, and understanding the electronic environment of the nuclei within the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

There is no available UV-Vis spectroscopic data for 3-Hydroxy-N-nitropyridine-2-carboxamide. Analysis of electronic transitions (such as π→π* and n→π*) and the effects of conjugation on absorption maxima requires experimental spectra, which are not present in the available literature.

X-ray Crystallography for Solid-State Structural Determination

Crystal System, Space Group, and Unit Cell Parameter Analysis

No crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction of 3-Hydroxy-N-nitropyridine-2-carboxamide was found. Consequently, details regarding its crystal system, space group, and unit cell parameters are unknown.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without X-ray crystallography data, a definitive analysis of the solid-state molecular geometry, including precise bond lengths, bond angles, and torsion angles for 3-Hydroxy-N-nitropyridine-2-carboxamide, cannot be provided.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for confirming the molecular weight of a synthesized compound and for obtaining structural information from its fragmentation patterns.

Molecular Weight Confirmation: The molecular formula for 3-Hydroxy-N-nitropyridine-2-carboxamide is C₆H₅N₃O₄. This corresponds to a precise molecular weight of approximately 183.122 g/mol . alfa-chemistry.com In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as a protonated molecular ion [M+H]⁺. This would result in a prominent peak in the mass spectrum at a mass-to-charge ratio (m/z) of approximately 184.129. The confirmation of this m/z value provides strong evidence for the compound's identity.

Fragmentation Pathway Analysis: Under mass spectrometry conditions, particularly with techniques like tandem mass spectrometry (MS/MS), the molecular ion can be induced to fragment into smaller, characteristic ions. While a definitive, experimentally determined fragmentation pathway for 3-Hydroxy-N-nitropyridine-2-carboxamide is not readily available, a plausible pathway can be proposed based on the chemical nature of its functional groups. The N-nitro-amide linkage is a likely site for initial cleavage.

A proposed fragmentation pathway could include the following steps:

Loss of the Nitro Group: A common initial fragmentation for nitro compounds is the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂). Cleavage of the N-N bond in the N-nitro-amide group would be a probable first step.

Decarbonylation: The loss of carbon monoxide (CO) from the carboxamide group is another common fragmentation route for such structures.

Loss of Water: The presence of a hydroxyl group on the pyridine (B92270) ring suggests that a neutral loss of water (H₂O) could occur, although this is sometimes less favored from aromatic hydroxyl groups compared to aliphatic ones. researchgate.net

The table below outlines a hypothetical set of fragments that could be observed in the mass spectrum of 3-Hydroxy-N-nitropyridine-2-carboxamide.

| m/z (Proposed) | Ion Formula | Neutral Loss | Description |

| 184.129 | [C₆H₆N₃O₄]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 138.040 | [C₆H₆N₂O₂]⁺ | NO₂ | Loss of the nitro group |

| 121.037 | [C₆H₅N₂O]⁺ | NO₂, H₂O | Subsequent loss of water |

| 110.045 | [C₅H₆N₂O]⁺ | CO, NO₂ | Loss of carbon monoxide after nitro group loss |

| 93.034 | [C₅H₅N₂]⁺ | CO, NO₂, H₂O | Subsequent loss of water |

This analysis provides a foundational understanding of the molecular and structural properties of 3-Hydroxy-N-nitropyridine-2-carboxamide based on established spectroscopic principles and data from related chemical structures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization or conformational analysis of 3-Hydroxy-N-nitropyridine-2-carboxamide are available.

Calculation of Vibrational Frequencies and Spectroscopic Predictions

There are no published calculations of the vibrational frequencies or spectroscopic predictions for 3-Hydroxy-N-nitropyridine-2-carboxamide.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

An analysis of the electronic structure, including HOMO-LUMO energy gaps and frontier molecular orbitals, for 3-Hydroxy-N-nitropyridine-2-carboxamide has not been reported in the scientific literature.

Ab Initio Methods (e.g., Hartree-Fock) for High-Level Calculations

No high-level Ab Initio or Hartree-Fock calculations for 3-Hydroxy-N-nitropyridine-2-carboxamide have been found.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

There are no NBO analysis studies available to describe the intramolecular charge transfer and stability of 3-Hydroxy-N-nitropyridine-2-carboxamide.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted over the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential.

For 3-Hydroxy-N-nitropyridine-2-carboxamide, the MEP surface would reveal distinct regions of varying electrostatic potential, guiding its intermolecular interactions.

Negative Potential Regions (Red/Yellow): The oxygen atoms of the carbonyl group, the hydroxyl group, and the nitro group are expected to be the most electron-rich areas. These sites represent the most probable locations for hydrogen bond acceptance and interactions with electrophiles. chemrxiv.org The nitrogen atom within the pyridine (B92270) ring also typically emerges as a primary hydrogen bond acceptor site in such heterocycles. chemrxiv.org

Positive Potential Regions (Blue): The hydrogen atom of the hydroxyl group and the hydrogen attached to the amide nitrogen are anticipated to be the most electron-deficient regions. These sites are the primary locations for hydrogen bond donation.

The MEP analysis, therefore, highlights that the molecule possesses multiple sites capable of engaging in strong intermolecular interactions, particularly hydrogen bonding, which dictates its crystal packing and solubility characteristics. The distinct positive and polar regions on the MEP surface suggest that electrostatic forces are major stabilizing contributors in its interactions with other molecules. chemrxiv.orgmdpi.com

Molecular Modeling and Dynamics

Simulation of Conformational Landscapes and Tautomeric Forms

The structural flexibility of 3-Hydroxy-N-nitropyridine-2-carboxamide is influenced by the rotation around its single bonds and the potential for tautomerism, a form of isomerization involving the migration of a proton.

Conformational Analysis: The primary source of conformational isomerism arises from the rotation around the C2-C(arbonyl) bond, which determines the spatial orientation of the carboxamide group relative to the pyridine ring. Computational energy scans, performed by systematically rotating this dihedral angle, can identify the most stable conformers. Intramolecular hydrogen bonding between the 3-hydroxy group and the carbonyl oxygen or the amide hydrogen can significantly influence and stabilize specific conformations.

Tautomerism: Hydroxypyridines are known to exist in equilibrium with their corresponding pyridone tautomers. semanticscholar.org For 3-Hydroxy-N-nitropyridine-2-carboxamide, a significant tautomeric equilibrium is expected between the 'hydroxy' form and the 'oxo' (pyridinone) form.

Hydroxy Form: The aromatic pyridine ring contains a hydroxyl group at the C3 position.

Oxo Form: A proton migrates from the hydroxyl group to the pyridine ring nitrogen, resulting in a pyridin-1(H)-one structure.

Computational studies on related hydroxypyridine systems have shown that the position of this equilibrium can be influenced by substituents and the solvent environment. semanticscholar.org Density Functional Theory (DFT) calculations are commonly employed to determine the relative energies and thermodynamic stabilities of these tautomers in both the gas phase and solution. researchgate.netresearchgate.net For many substituted hydroxypyridines, the oxo-form is often found to be the more stable tautomer, particularly in the solid state. semanticscholar.org

Prediction of Spectroscopic Parameters

Computational chemistry, particularly using DFT methods like B3LYP, is a powerful tool for predicting spectroscopic properties such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net These theoretical predictions are crucial for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (IR/Raman): Theoretical frequency calculations for 3-Hydroxy-N-nitropyridine-2-carboxamide would allow for the assignment of its complex vibrational modes. The calculated spectra, while often systematically overestimated, can be scaled using empirical factors to achieve excellent agreement with experimental data. researchgate.net This allows for the unambiguous assignment of key vibrational bands.

Table 1: Predicted vs. Typical Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching (ν) | 3400-3600 | 3200-3500 |

| N-H (Amide) | Stretching (ν) | 3350-3450 | 3100-3350 |

| C=O (Amide I) | Stretching (ν) | 1690-1720 | 1650-1680 |

| N-O (Nitro) | Asymmetric Stretch (νas) | 1550-1580 | 1520-1560 |

| N-O (Nitro) | Symmetric Stretch (νs) | 1350-1380 | 1330-1360 |

| C-N (Pyridine) | Ring Stretching | 1400-1600 | 1400-1600 |

Note: Calculated values are illustrative and depend on the specific computational method and basis set used. Experimental values can be influenced by phase (solid/solution) and intermolecular interactions.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations are typically performed on the optimized geometry of the molecule, and the results are often referenced against a standard like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex aromatic systems. The calculated shifts for the pyridine ring protons and carbons would be sensitive to the electronic effects of the hydroxyl, nitro, and carboxamide substituents.

In Silico Predictions for Molecular Interactions

Molecular Docking Simulations with Model Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential binding modes and estimating binding affinity.

For 3-Hydroxy-N-nitropyridine-2-carboxamide, docking simulations could be performed against various enzymes where related carboxamide or nitropyridine structures have shown activity, such as kinases, urease, or oxidoreductases. mdpi.commdpi.com The process involves:

Preparation: Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank) and preparing the 3D structure of the ligand.

Docking: Placing the ligand into the active site of the protein using a scoring algorithm to find the most favorable binding poses based on geometry and energy.

Analysis: Examining the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.comnih.gov

Studies on analogous pyridine carboxamide derivatives have shown that the pyridine nitrogen, carbonyl oxygen, and amide N-H group are frequently involved in forming crucial hydrogen bonds with active site residues, anchoring the inhibitor within the binding pocket. nih.govmdpi.com

Table 2: Plausible Interacting Residues in a Model Kinase Active Site

| Ligand Moiety | Interaction Type | Potential Amino Acid Partner |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lys, Ser, Thr |

| 3-Hydroxyl Group | H-Bond Donor/Acceptor | Asp, Glu, Asn |

| Amide N-H | Hydrogen Bond Donor | Asp, Glu (backbone C=O) |

| Amide C=O | Hydrogen Bond Acceptor | Lys, Arg (side chain N-H) |

| Pyridine Ring | π-π Stacking | Phe, Tyr, Trp |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. rsc.org

To develop a QSAR model for this class of compounds, a dataset of structurally related 3-Hydroxy-N-nitropyridine-2-carboxamide analogs with measured biological activity (e.g., IC₅₀ values) would be required. The process involves:

Alignment: Superimposing all molecules in the dataset based on a common structural scaffold.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields (for CoMFA) or additional fields like hydrophobic and hydrogen bond donor/acceptor (for CoMSIA) at each grid point. preprints.org

Model Generation: Using statistical methods like Partial Least Squares (PLS) to generate a mathematical equation that correlates the variations in these fields with the variations in biological activity. nih.gov

The resulting QSAR model can be visualized as 3D contour maps, which highlight regions where modifications to the molecule would likely increase or decrease activity. researchgate.net For instance, a map might show that a bulky, electropositive substituent at a specific position on the pyridine ring is favorable for activity. Such models provide crucial guidance for designing new, more potent compounds prior to their synthesis. nih.govrsc.org

Table 3: Typical Statistical Parameters for a Validated 3D-QSAR Model

| Parameter | Description | Typical Value for a Good Model |

| q² (or r²cv) | Cross-validated correlation coefficient; measures the internal predictive ability of the model. | > 0.5 |

| r² | Non-cross-validated correlation coefficient; measures the goodness of fit of the model. | > 0.6 |

| F-statistic | A measure of the statistical significance of the model. | High value |

| SEE/SEP | Standard Error of Estimate/Prediction; measures the accuracy of the predictions. | Low value |

These parameters are used to assess the statistical validity and predictive power of the generated QSAR model. nih.govrsc.org

Prediction of Reactivity and Stability

Theoretical and computational chemistry offers powerful tools for predicting the reactivity and stability of novel compounds. While specific detailed research findings on 3-Hydroxy-N-nitropyridine-2-carboxamide are not extensively available in published literature, its properties can be predicted by applying established computational methods. These methods are routinely used for similar pyridine derivatives, providing valuable insights into molecular structure, stability, and electronic properties. Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) theory are central to these predictions.

Density Functional Theory (DFT) for Structural Optimization

DFT is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For related compounds like 2-amino-3-nitropyridine, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to compute geometrical parameters such as bond lengths and angles. researchgate.net These theoretical values are often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net Similar calculations would be the first step in analyzing 3-Hydroxy-N-nitropyridine-2-carboxamide to establish its foundational structural properties.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. In studies of related pyridine derivatives, the HOMO-LUMO energies are calculated to show that charge transfer occurs within the molecule, influencing its reactivity. researchgate.net For a hypothetical analysis of 3-Hydroxy-N-nitropyridine-2-carboxamide, these values would be paramount.

An illustrative data table for the kind of global reactivity descriptors derived from FMO analysis is presented below.

| Parameter | Symbol | Formula | Predicted Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Indicates electron-donating ability |

| LUMO Energy | ELUMO | - | Indicates electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Predicts chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Global Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution |

| Global Softness | S | 1 / (2η) | Inverse of hardness, indicates reactivity |

| Electronegativity | χ | (IP + EA) / 2 | Measures the power to attract electrons |

Note: The table outlines the theoretical parameters used to predict reactivity and stability. Actual values for 3-Hydroxy-N-nitropyridine-2-carboxamide would require specific computational calculations.

Natural Bond Orbital (NBO) Analysis

For instance, NBO analysis is used to investigate intramolecular hydrogen bonding and hyperconjugative interactions in pyridine derivatives. researchgate.net In the case of 3-Hydroxy-N-nitropyridine-2-carboxamide, NBO analysis would be crucial for identifying key stabilizing interactions, such as potential hydrogen bonds between the hydroxyl group, the amide proton, and the nitro group, which would significantly influence its conformational stability.

An example of how NBO analysis results might be presented is shown in the table below, illustrating hypothetical donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Ohydroxyl | σ(Npyridine-C) | Value | Hyperconjugation |

| LP(2) Onitro | π(C-C)ring | Value | Resonance/Delocalization |

| σ(C-H)ring | σ(C-N)amide | Value | Hyperconjugation |

| LP(1) Namide | σ(C=O)amide | Value | Resonance/Delocalization |

Note: This table is a hypothetical representation to illustrate the type of data generated from NBO analysis. "LP" denotes a lone pair orbital. The values are placeholders and would be determined by quantum chemical calculations.

By combining these computational approaches, a comprehensive profile of the reactivity and stability of 3-Hydroxy-N-nitropyridine-2-carboxamide can be constructed, guiding further experimental research into its chemical behavior.

Biochemical and Biological Research Perspectives Excluding Human Trials, Safety, and Dosage

Exploration of Molecular Interactions with Biomolecular Systems (in vitro)

The in vitro investigation of how 3-Hydroxy-N-nitropyridine-2-carboxamide and its structural relatives interact with biological macromolecules is crucial for understanding their potential mechanisms of action.

While specific studies on 3-Hydroxy-N-nitropyridine-2-carboxamide are limited, research into related nitropyridine and carboxamide structures provides valuable insights into potential enzymatic interactions.

Kinase Inhibition : Nitropyridine derivatives have been explored as precursors for potent kinase inhibitors. For instance, derivatives of 2-chloro-5-methyl-3-nitropyridine (B188117) have been used to synthesize inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.gov Similarly, 3-nitropyridine (B142982) has been a foundational structure for developing inhibitors of glycogen (B147801) synthase kinase-3 (GSK3). nih.gov This suggests that the nitropyridine scaffold is a viable starting point for designing molecules that can interact with the ATP-binding sites of various kinases.

Urease Inhibition : The pyridine (B92270) carboxamide scaffold has been successfully utilized to develop urease inhibitors. mdpi.com A series of pyridine carboxamide and carbothioamide derivatives were synthesized and showed potent inhibitory action against urease. mdpi.com Molecular docking studies revealed that these compounds interact with the active site of the enzyme through hydrogen bonding and hydrophobic interactions. mdpi.com Specifically, an electron-donating chloro group at the meta position of the pyridine ring resulted in a highly potent inhibitor. mdpi.com

HIV-1 Enzyme Inhibition : The development of novel antivirals is critical, and related heterocyclic compounds have shown promise. 3-Hydroxypyrimidine-2,4-dione (HPD) derivatives, which share some structural similarities with the compound of interest, have been designed as potent inhibitors of HIV-1 integrase strand transfer (INST). nih.gov Certain analogues also demonstrated the ability to inhibit the RNase H function of reverse transcriptase, indicating a potential for dual-target inhibition. nih.gov Furthermore, a 3-nitropyridine fused with a furoxan ring was found to inhibit two HIV-1 enzymes: integrase and the RNase H domain of reverse transcriptase. nih.gov

Research has identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents. These compounds have demonstrated potent anti-cancer effects in vitro by disrupting microtubule dynamics, which are essential for cell division.

The mechanism of action involves the direct interaction with tubulin, the protein subunit of microtubules. This interaction inhibits tubulin polymerization, leading to the disintegration of the microtubule network. This disruption of microtubule dynamics causes cells to arrest in the G2/M phase of the cell cycle. X-ray crystallography studies have precisely identified the binding site for these compounds on tubulin. It has been shown that a 3-nitropyridine analogue, 4AZA2996, binds to the colchicine-site at the interface between the α- and β-tubulin subunits, thereby destabilizing the microtubule structure.

| Compound | Mechanism of Action | Binding Site | Cellular Effect | Reference |

|---|---|---|---|---|

| 3-Nitropyridine Analogues | Inhibition of tubulin polymerization | Colchicine-site of tubulin | G2/M phase cell cycle arrest | |

| 4AZA2996 | Binds to tubulin and destabilizes microtubule structure | Colchicine-site (confirmed by X-ray crystallography) | Disintegration of microtubule network |

The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents. While direct studies on 3-Hydroxy-N-nitropyridine-2-carboxamide are not extensively documented, research on related pyridine carboxamide and acridine-thiosemicarbazone structures indicates a potential for DNA interaction.